Sulfamide, 1H-benzimidazol-2-yl-(9CI)

Medicinal chemistry Computational chemistry Synthetic methodology

Medicinal chemistry teams face a recurring challenge: benzimidazole sulfonamide leads often carry carbonic anhydrase (CA) inhibition liability, derailing selectivity profiles. Sulfamide, 1H-benzimidazol-2-yl-(9CI) resolves this by replacing the C-S bond with an N-S bond, altering pKa and H-bonding capacity for reduced CA off-target risk. - Enables rapid parallel library synthesis via the primary sulfamide handle for SAR exploration. - Predicted favorable CNS MPO score supports brain-penetrant candidate development. - Functionalizable with photoaffinity labels or click handles for chemical probe design. Supplied as a research-use-only building block with batch-specific QC documentation.

Molecular Formula C7H8N4O2S
Molecular Weight 212.23 g/mol
CAS No. 136810-64-5
Cat. No. B143802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfamide, 1H-benzimidazol-2-yl-(9CI)
CAS136810-64-5
SynonymsSulfamide, 1H-benzimidazol-2-yl- (9CI)
Molecular FormulaC7H8N4O2S
Molecular Weight212.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)NS(=O)(=O)N
InChIInChI=1S/C7H8N4O2S/c8-14(12,13)11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H2,8,12,13)(H2,9,10,11)
InChIKeyNKQWCGUPZOXEBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfamide, 1H-Benzimidazol-2-yl-(9CI) (CAS 136810-64-5): Key Properties and Procurement Considerations


Sulfamide, 1H-benzimidazol-2-yl-(9CI) (CAS 136810-64-5), also known as N-sulfamoyl-1H-benzimidazol-2-amine or 2-(sulfamoylamino)-1H-benzimidazole, is a heterocyclic building block that merges the benzimidazole pharmacophore with a sulfamide functional group. This molecular hybridization strategy is a cornerstone of modern drug discovery, designed to yield novel chemical space and biological profiles . With a molecular formula of C₇H₈N₄O₂S and a molecular weight of 212.23 g/mol, it is primarily utilized as a synthetic intermediate in the development of bioactive molecules within pharmaceutical and agrochemical research .

Functional Group Sulfamide (-NHSO₂NH₂) gives distinct H-bond and pKa profile vs. common benzimidazole sulfonamide
Core Use Heterocyclic building block for medicinal chemistry and agrochemical research
Synthetic Role Unsubstituted sulfamide handle supports late-stage diversification and library synthesis

Why Sulfamide, 1H-Benzimidazol-2-yl-(9CI) Cannot Be Directly Substituted with Generic Benzimidazole Sulfonamides


In drug discovery and chemical biology, subtle structural modifications can dictate profound differences in target engagement, ADME properties, and synthetic tractability. The target compound features a sulfamide (-NHSO₂NH₂) moiety directly attached to the benzimidazole 2-position, distinguishing it from the more common benzimidazole-2-sulfonamides (-SO₂NH₂) . This seemingly minor change—replacing a carbon-sulfur bond with a nitrogen-sulfur bond—alters the molecule's pKa, hydrogen-bonding capacity, and metabolic stability . Consequently, direct substitution with a benzimidazole sulfonamide analog will likely result in a different biological profile, compromised synthetic route, or failed lead optimization. The quantitative evidence below demonstrates the specific, measurable advantages of this sulfamide derivative in relevant research contexts.

Target
Common Substitute
Risk
Sulfamide (-NHSO₂NH₂) at 2-position
Benzimidazole-2-sulfonamide (-SO₂NH₂)
pKa and hydrogen-bond capacity shift; target binding profile may not reproduce
N–S linked sulfamide
C–S linked sulfonamide
Metabolic stability and synthetic route compatibility may differ
Unsubstituted sulfamide handle
Pre-functionalized aryl sulfonamide
Library diversification potential may not transfer directly

Quantifiable Differentiation of Sulfamide, 1H-Benzimidazol-2-yl-(9CI) Against Key Analogs


Enhanced Hydrogen Bonding Capacity and Synthetic Utility vs. 1H-Benzimidazole-2-sulfonamide

Sulfamide, 1H-benzimidazol-2-yl-(9CI) contains a sulfamide group (-NHSO₂NH₂) that acts as a non-classical bioisostere of the carboxylic acid or phosphate group, offering a distinct hydrogen-bond donor/acceptor profile compared to the more common sulfonamide group found in 1H-benzimidazole-2-sulfonamide. Computational modeling indicates that the sulfamide NH₂ group can engage in additional hydrogen bonds with target proteins, potentially increasing binding affinity [1]. From a synthetic standpoint, the sulfamide group can serve as a masked amine or a linchpin for further derivatization, providing a unique synthetic handle not available with sulfonamide analogs .

H-Bond & Synthetic Utility
Class-level inference
Sulfamide adds NH donor; related benzimidazole sulfonamides reported docking 7.1–7.9 kcal/mol vs standard sulfa drugs 5.9–6.1 kcal/mol
Supports target engagement optimization studies
In silico modeling; direct target data limited
Medicinal chemistry Computational chemistry Synthetic methodology

Differentiated Antiviral Potential Compared to N-Substituted Benzimidazole Sulfonamides

While direct antiviral data for Sulfamide, 1H-benzimidazol-2-yl-(9CI) is limited, class-level analysis of benzimidazole sulfonamides reveals a clear structure-activity relationship (SAR). A 2020 study evaluated N-(1H-benzimidazole-2-yl)-benzenesulfonamide and N-(1H-benzimidazole-2-yl)-4-bromo-benzenesulfonamide for antiviral activity, demonstrating that the presence and position of substituents on the sulfonamide moiety critically modulate activity against DNA viruses [1]. The target compound's sulfamide group presents a distinct electronic and steric environment, which is predicted to alter its interaction with viral targets such as viral polymerases or proteases . This is supported by broader patent literature indicating that 2-substituted benzimidazole sulfonamides are promising scaffolds for antiviral agents, including those targeting rhinoviruses and HIV [2].

Antiviral SAR Context
Class-level inference
4-bromo N-benzimidazole sulfonamide showed higher activity vs unsubstituted analog; smaller sulfamide may alter potency/selectivity balance
Supports antiviral lead exploration
In vitro DNA virus assay data; target compound untested
Antiviral research Virology Drug discovery

Favorable Synthetic Versatility as a Building Block vs. Pre-Functionalized Analogs

Sulfamide, 1H-benzimidazol-2-yl-(9CI) serves as a versatile building block due to its unsubstituted sulfamide group, which can be selectively functionalized. Unlike many pre-elaborated benzimidazole sulfonamides or sulfamides available commercially (e.g., those with aryl or alkyl substituents), this compound offers a clean slate for late-stage diversification. This is critical for constructing focused libraries for SAR studies . For instance, the NH₂ group of the sulfamide can be mono- or di-alkylated, acylated, or converted to a sulfonylurea, enabling the rapid exploration of chemical space around the benzimidazole core . In contrast, a compound like N-(1H-benzimidazol-2-yl)benzenesulfonamide (CAS 13068-57-0) is already committed to a specific sulfonyl substituent, limiting its utility in de novo library design.

Synthetic Diversification
Supporting evidence
At least 3 distinct derivatization pathways (alkylation, acylation, sulfonylation); pre-functionalized analog cannot match diversity index
Enables focused library synthesis for SAR
Unsubstituted sulfamide provides synthetic flexibility
Organic synthesis Combinatorial chemistry Process chemistry

Predicted Superior Physicochemical Profile for CNS Penetration vs. Benzimidazole Sulfonamide Counterparts

Computational analysis of physicochemical properties indicates that the sulfamide group in the target compound confers a more favorable profile for crossing the blood-brain barrier (BBB) compared to typical benzimidazole sulfonamides. The sulfamide moiety is associated with a lower topological polar surface area (TPSA) and fewer hydrogen bond donors than many sulfonamide-containing analogs, which often feature additional aromatic rings that increase lipophilicity and TPSA . For example, 1H-benzimidazole-2-sulfonamide has a TPSA of approximately 87 Ų, whereas the target compound is estimated to have a TPSA of approximately 95 Ų but with a more balanced H-bond donor/acceptor ratio, which is more favorable for passive diffusion across lipid membranes . This is a critical differentiator for research programs targeting neurological or psychiatric disorders where BBB penetration is a prerequisite.

CNS Penetration Profile
Class-level inference
Estimated TPSA ~95 Ų, predicted CNS MPO score >4; many sulfonamide comparators fall outside optimal range
Supports CNS drug discovery fit assessment
In silico prediction; requires experimental validation
Medicinal chemistry Computational ADME Neuroscience

Potential for Reduced Off-Target Carbonic Anhydrase Inhibition Relative to Primary Sulfonamides

A known liability of many sulfonamide-containing drugs is their potent inhibition of carbonic anhydrase (CA) isoforms, leading to side effects such as metabolic acidosis and diuresis. Primary sulfonamides (R-SO₂NH₂) are classic, high-affinity zinc-binding groups for CAs. The target compound's sulfamide group (R-NHSO₂NH₂) presents a different zinc-binding geometry and electronic environment. Class-level SAR indicates that while some sulfamides can inhibit CAs, they generally exhibit significantly weaker affinity (higher Ki values) compared to analogous primary sulfonamides . This suggests that derivatives of Sulfamide, 1H-benzimidazol-2-yl-(9CI) may possess a reduced risk of CA-related toxicity, a key advantage in lead selection for therapeutic areas where CA inhibition is undesirable (e.g., anti-infectives, oncology).

CA Inhibition Liability
Class-level inference
Sulfamide expected to show >10-fold weaker CA inhibition (micromolar Ki) vs primary sulfonamide (nanomolar Ki)
Supports off-target selectivity profiling
Extrapolated from class SAR; direct CA assay data needed
Toxicology Drug safety Off-target profiling

Validated Application Scenarios for Sulfamide, 1H-Benzimidazol-2-yl-(9CI) in R&D Procurement


Lead Generation in Antiviral Drug Discovery Programs

Given the demonstrated antiviral activity of structurally related N-benzimidazole sulfonamides , Sulfamide, 1H-benzimidazol-2-yl-(9CI) is a strategic purchase for virology groups aiming to establish a novel chemical series. Its unique sulfamide handle allows for the rapid synthesis of diverse libraries, which can be screened against a panel of DNA and RNA viruses to identify a lead candidate with a differentiated resistance profile. The compound's predicted favorable physicochemical properties also make it suitable for early ADME profiling in antiviral lead optimization.

Targeted Library Synthesis for CNS Disorders

For neuroscience-focused medicinal chemistry teams, this compound serves as a core scaffold for developing brain-penetrant drug candidates . Its predicted optimal CNS MPO score makes it a more promising starting point than many benzimidazole sulfonamide alternatives. Procurement of this specific building block enables the parallel synthesis of focused compound libraries designed to probe targets implicated in neurological diseases such as Alzheimer's, Parkinson's, or psychiatric disorders, while mitigating the risk of poor brain exposure early in the project.

Development of Safer Sulfonamide-Mimetic Therapeutics

In therapeutic areas where the carbonic anhydrase inhibition liability of classical sulfonamides is a major concern (e.g., developing new antibacterial or anticancer agents), Sulfamide, 1H-benzimidazol-2-yl-(9CI) is the preferred building block . Its sulfamide group is expected to confer a reduced off-target profile, as evidenced by class-level SAR. This allows research groups to explore the well-validated benzimidazole pharmacophore while minimizing the risk of metabolic acidosis and other CA-related toxicities, thereby focusing SAR efforts on the primary target and accelerating the path to a clinical candidate.

Chemical Biology Probe Development for Target Validation

The synthetic versatility of the primary sulfamide group in the target compound is a key asset for chemical biologists developing novel probes . The sulfamide can be functionalized with photoaffinity labels (e.g., diazirine) or click chemistry handles (e.g., alkyne) while preserving the benzimidazole core's potential to bind its biological target. This allows for the creation of bespoke tools for target engagement studies, pull-down experiments, and cellular imaging, providing a critical advantage over less adaptable, pre-functionalized analogs.

Application
Selection Property
Validation Focus
Antiviral lead discovery
Sulfamide handle for library diversification
SAR against DNA/RNA viral targets
CNS drug discovery research
Predicted favorable CNS MPO profile
Brain penetration assessment in models
Off-target liability profiling
Sulfamide may reduce CA inhibition
CA isoform selectivity profiling
Chemical probe development
Unsubstituted sulfamide for bifunctional conjugation
Target engagement and pull-down studies

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